5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a thiazepane ring fused with a benzothiadiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiazepane and benzothiadiazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzothiadiazole moiety is then introduced via a coupling reaction, often using reagents such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazole and thiazepane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The thiazepane ring can modulate enzyme activity or receptor binding, while the benzothiadiazole moiety may participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and its derivatives share the sulfur-nitrogen heterocyclic structure.
Benzothiadiazole derivatives: Molecules such as 2,1,3-benzothiadiazole and its analogs have similar aromatic ring systems.
Uniqueness
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is unique due to the combination of the thiazepane and benzothiadiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-14-4-2-1-3-13(14)17-7-8-22(9-10-24-17)18(23)12-5-6-15-16(11-12)21-25-20-15/h1-6,11,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGCJFKVJVASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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